N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 3. The oxadiazole ring is further linked to a piperidine-4-carboxamide moiety, with a methanesulfonyl (mesyl) group at the piperidine’s nitrogen. The dichlorophenyl substituent may enhance lipophilicity and receptor binding, while the mesyl group could improve metabolic stability and solubility.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O4S/c1-26(23,24)21-6-4-9(5-7-21)13(22)18-15-20-19-14(25-15)11-8-10(16)2-3-12(11)17/h2-3,8-9H,4-7H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVPFPXWKFKDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs include derivatives with oxadiazole cores and varying substituents. Key comparisons are summarized below:
- Molecular Weight : The target compound exhibits a higher molecular weight (~420.3 g/mol) compared to compounds 7c–7d (375.47 g/mol) due to the dichlorophenyl and methanesulfonyl groups.
- Substituent Effects : The dichlorophenyl group in the target compound increases lipophilicity compared to the methylphenyl or thiazole groups in 7c–7d. The mesyl group may enhance solubility relative to the sulfanyl moiety in 7c–7d .
- Melting Points : While the target compound’s melting point is unreported, analogs like 7c–7d exhibit lower melting points (134–144°C), suggesting that the target’s rigid dichlorophenyl and mesyl groups could elevate its melting point due to stronger intermolecular interactions.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s IR spectrum would display distinct C-Cl stretches (~600–800 cm⁻¹) from the dichlorophenyl group and strong S=O stretches (~1150–1350 cm⁻¹) from the mesyl group, absent in 7c–7d .
- NMR : The dichlorophenyl group would produce characteristic aromatic proton signals (δ 7.2–7.8 ppm), while the mesyl group’s methyl protons would resonate near δ 3.0–3.5 ppm. This contrasts with 7c–7d, where thiazole and sulfanyl protons dominate .
- EI-MS : Fragmentation patterns would differ significantly; the target compound’s dichlorophenyl and mesyl groups may yield prominent ions at m/z 35/37 (Cl⁻) and 96 (SO₂CH₃⁺), whereas 7c–7d would show thiazole-related fragments .
Research Implications and Limitations
- Data Gaps : Melting points, solubility, and explicit biological data for the target compound are absent in the provided evidence, limiting direct functional comparisons. Further studies are needed to correlate its physicochemical properties with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
